molecular formula C20H18N4 B11447430 N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11447430
M. Wt: 314.4 g/mol
InChI Key: CXBQZBGEJMCUJY-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine” is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 2-methylphenyl and 4-methylphenyl groups can be done via nucleophilic substitution reactions using suitable halogenated intermediates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents.

    Phenyl-substituted imidazoles: Compounds with similar aromatic substitutions but different core structures.

Uniqueness

“N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C20H18N4/c1-14-7-9-16(10-8-14)19-20(22-17-6-4-3-5-15(17)2)24-12-11-21-13-18(24)23-19/h3-13,22H,1-2H3

InChI Key

CXBQZBGEJMCUJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4C

Origin of Product

United States

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